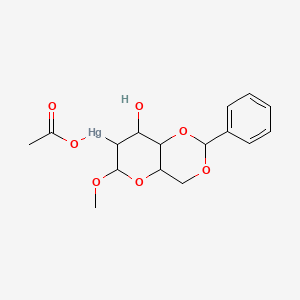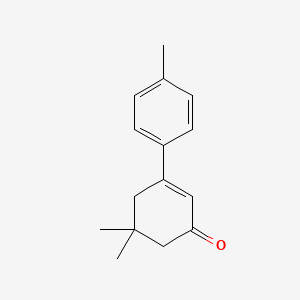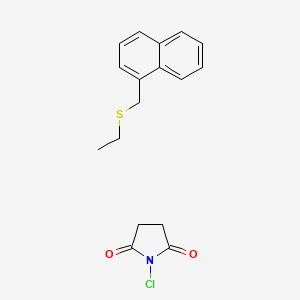![molecular formula C13H13N2OP B14477533 [Bis(4-aminophenyl)methyl]phosphanone CAS No. 67354-03-4](/img/structure/B14477533.png)
[Bis(4-aminophenyl)methyl]phosphanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(4-aminophenyl)methyl]phosphanone is an organic compound characterized by the presence of two 4-aminophenyl groups attached to a central phosphinylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-aminophenyl)methyl]phosphanone typically involves the reaction of 4-aminobenzaldehyde with a phosphine reagent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to optimize the reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[Bis(4-aminophenyl)methyl]phosphanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[Bis(4-aminophenyl)methyl]phosphanone has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [Bis(4-aminophenyl)methyl]phosphanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[Bis(4-aminophenyl)methyl]phosphine oxide: Similar structure but with an oxygen atom replacing the phosphine group.
[Bis(4-aminophenyl)methyl]phosphine sulfide: Similar structure but with a sulfur atom replacing the phosphine group.
[Bis(4-aminophenyl)methyl]phosphine: Lacks the oxygen or sulfur atom, making it a simpler analog.
Uniqueness
[Bis(4-aminophenyl)methyl]phosphanone is unique due to its specific combination of functional groups and its ability to form stable coordination complexes. This uniqueness makes it valuable for applications that require precise control over molecular interactions and reactivity.
Properties
CAS No. |
67354-03-4 |
|---|---|
Molecular Formula |
C13H13N2OP |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-phosphorosomethyl]aniline |
InChI |
InChI=1S/C13H13N2OP/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8,13H,14-15H2 |
InChI Key |
LQFZLEHMGYXVFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)P=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


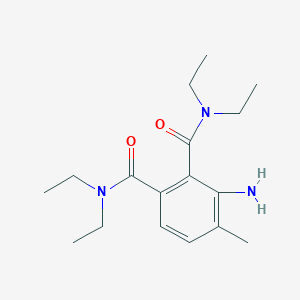

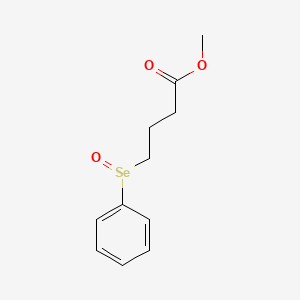
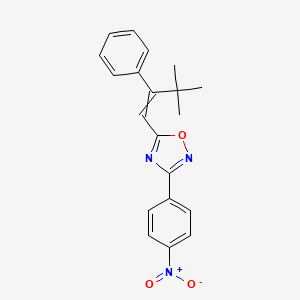
![N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide](/img/structure/B14477472.png)
![2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B14477477.png)
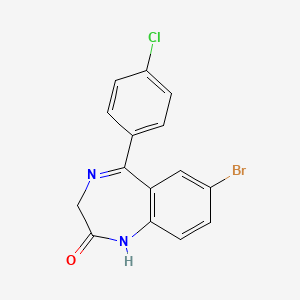
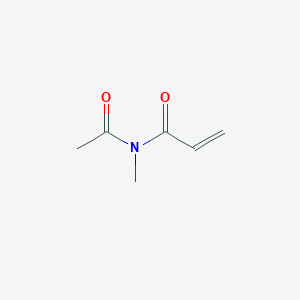

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
